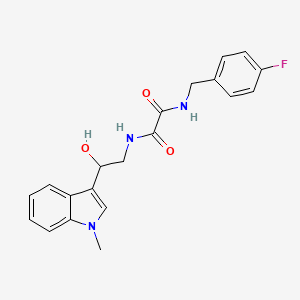

N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N'-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O3/c1-24-12-16(15-4-2-3-5-17(15)24)18(25)11-23-20(27)19(26)22-10-13-6-8-14(21)9-7-13/h2-9,12,18,25H,10-11H2,1H3,(H,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROULHDWEOQGFRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC=C(C=C3)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide is a synthetic compound characterized by a complex structure that includes a fluorobenzyl group, a hydroxyethyl moiety, and an indole derivative. Its molecular formula is C20H20FN3O3, with a molecular weight of 369.4 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. The fluorobenzyl group is believed to engage with hydrophobic pockets in proteins, while the hydroxyethyl group can form hydrogen bonds with amino acid residues. These interactions may modulate enzyme activity and influence several biological pathways, making it a candidate for therapeutic applications against diseases such as cancer and viral infections.

Biological Activities

Research indicates that this compound exhibits diverse biological activities, including:

- Nootropic Effects : Enhancements in memory retention and learning speed have been noted, suggesting its potential as a cognitive enhancer.

- Enzyme Inhibition : Studies have shown that it can inhibit specific enzymes and receptors, which is critical for therapeutic development.

- Anticancer Potential : Preliminary investigations suggest that this compound may possess anticancer properties, although further studies are required to elucidate its efficacy and mechanisms.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Cognitive Enhancement Study : A study demonstrated that administration of this compound led to significant improvements in cognitive performance in animal models, indicating its potential as a nootropic agent.

- Enzyme Interaction Study : Kinetic studies revealed that the compound acts as a reversible inhibitor of certain enzymes, which could be beneficial in developing treatments for neurodegenerative diseases.

- Anticancer Activity : In vitro assays showed that this compound inhibited the proliferation of various cancer cell lines, including pancreatic and gastric cancer cells. The mechanism appears to involve apoptosis induction through caspase activation .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide | Similar oxalamide backbone; different heterocyclic moiety | Potential anti-inflammatory properties |

| N'-[(4-fluorophenyl)methyl]-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]ethanediamide | Indole derivative; different substituents | Investigated for anticancer activity |

| N'-[(4-fluorophenyl)methyl]-N-[2-hydroxy-2-(pyridin-2-YL)ethyl]ethanediamide | Incorporates pyridine instead of indole | Explored for neuroprotective effects |

This table highlights the diversity within this chemical class while emphasizing the unique features that may confer specific biological activities to this compound.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Differences

The table below highlights key structural variations and biological activities of analogous oxalamides:

*Calculated molecular weight based on formula C20H20FN3O3.

Key Observations:

Substituent Effects on Bioactivity :

- The 4-fluorobenzyl group in the target compound contrasts with 2,4-dimethoxybenzyl in S334. Fluorine’s electron-withdrawing nature may enhance binding to hydrophobic pockets in taste receptors or enzymes compared to methoxy groups, which are bulkier and less electronegative .

- Indole vs. Pyridine/Thiazole : The indole moiety in the target compound and ’s sulfonyl-oxazinan derivative may target serotonin-related receptors or cytochrome P450 isoforms, whereas pyridine (S336) and thiazole () groups are associated with antiviral activity .

Hydroxyl Group Impact: The 2-hydroxyethyl chain in the target compound could improve aqueous solubility compared to non-polar analogs like S335.

Regulatory and Pharmacological Profiles :

- S336 has regulatory approval as a flavor enhancer, demonstrating low toxicity in rodents . In contrast, chlorophenyl/thiazole oxalamides () and cytochrome P450 inhibitors () are investigational drugs with distinct safety profiles.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this oxalamide derivative to improve yield and purity?

- Methodological Answer :

- Reaction Conditions : Use polar aprotic solvents (e.g., DMF, THF) with bases like triethylamine to facilitate coupling reactions. Elevated temperatures (60–80°C) may enhance reaction efficiency, as seen in oxalamide syntheses .

- Purification : Employ silica gel column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol for intermediate purification. Final recrystallization from ethanol/water mixtures can improve purity .

- Monitoring : Track reaction progress via TLC or HPLC, ensuring intermediates (e.g., ethyl oxalyl chloride derivatives) are fully consumed .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR in DMSO- or CDCl to confirm substituent connectivity. For example, the 4-fluorobenzyl group shows characteristic aromatic splitting patterns (e.g., doublets at δ 7.2–7.4 ppm), while the indole moiety exhibits resonances near δ 10.7 ppm (NH) and δ 6.5–7.8 ppm (aromatic protons) .

- LC-MS/HRMS : Confirm molecular weight and purity. The oxalamide backbone typically generates [M+H] peaks with accurate mass matching (<2 ppm error) .

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650–1700 cm, OH stretch at ~3200–3500 cm) .

Q. What initial biological screening assays are recommended for this compound?

- Methodological Answer :

- In Vitro Cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity. Compare with structurally similar indole derivatives, which have shown IC values in the micromolar range .

- Enzyme Inhibition : Screen against targets like Bcl-2/Mcl-1 (apoptosis regulators) or cytochrome P450 isoforms using fluorometric or colorimetric assays .

- Solubility Assessment : Perform kinetic solubility tests in PBS (pH 7.4) and DMSO to guide formulation for in vivo studies .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationships (SAR) of this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents systematically (e.g., replace 4-fluorobenzyl with 4-chloro or 4-methoxy variants) to assess electronic effects. For instance, shows adamantyl-substituted oxalamides exhibit enhanced metabolic stability .

- Biological Profiling : Test analogs in dose-response assays (e.g., IC) and correlate substituent properties (e.g., logP, Hammett constants) with activity. Use molecular docking to predict binding interactions with targets like HIV entry inhibitors or cytochrome P450 enzymes .

- Metabolite Identification : Use LC-MS/MS to profile oxidative metabolites in hepatic microsomes, focusing on hydroxylation of the indole or fluorobenzyl groups .

Q. What advanced crystallographic methods are recommended for resolving its 3D structure?

- Methodological Answer :

- X-Ray Diffraction : Grow single crystals via slow evaporation from acetonitrile or ethanol. Use SHELX-TL for structure refinement, leveraging its robust handling of small-molecule data. For example, SHELXL has been widely used for oxalamide derivatives, achieving R-factors <5% .

- Twinned Data Handling : If twinning is observed (common in flexible oxalamides), employ SHELXD for initial phase determination and SHELXE for density modification .

- Hydrogen Bond Analysis : Map interactions between the oxalamide NH and adjacent carbonyl groups, which stabilize the crystal lattice .

Q. How can researchers resolve discrepancies between in vitro and in vivo biological activity data?

- Methodological Answer :

- Pharmacokinetic Studies : Measure plasma half-life and bioavailability in rodent models. Use isotopic labeling (e.g., -tags) to track compound distribution and metabolism .

- Protein Binding Assays : Evaluate serum albumin binding via equilibrium dialysis; high binding may reduce free drug concentrations in vivo .

- Metabolomic Profiling : Compare in vitro microsomal metabolites with in vivo plasma samples using UPLC-QTOF-MS to identify active or inactive metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.